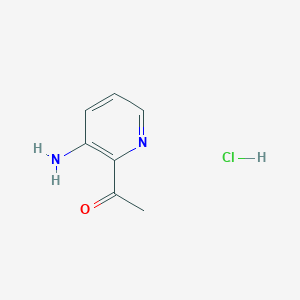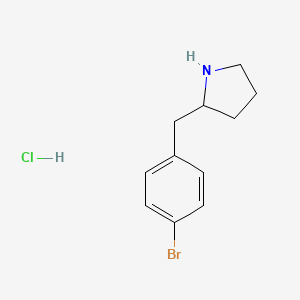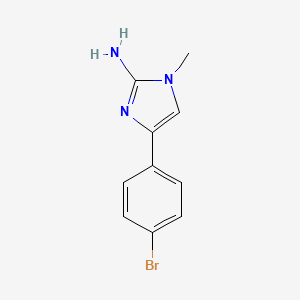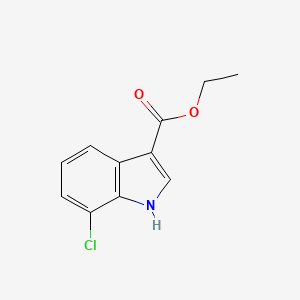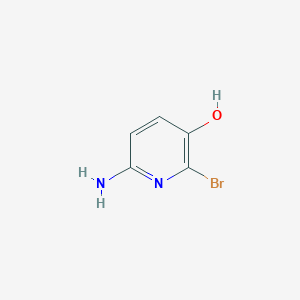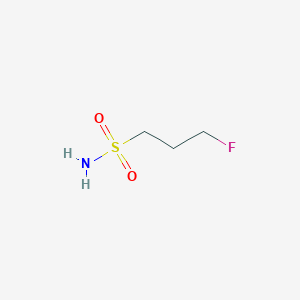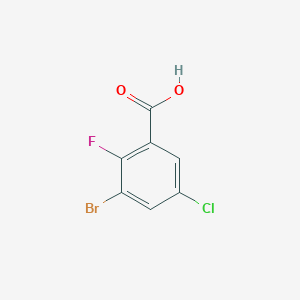
3-Bromo-5-chloro-2-fluorobenzoic acid
Descripción general
Descripción
3-Bromo-5-chloro-2-fluorobenzoic acid (BCFA) is an important organic compound of the carboxylic acid family. BCFA is a widely used chemical in the scientific and industrial fields, and has many applications in research, synthesis, and laboratory experiments.
Aplicaciones Científicas De Investigación
Organolithium Reagent Selectivity
Research demonstrates unique selectivities in reactions involving organolithium reagents and unprotected halobenzoic acids, revealing insights into deprotonation and lithiation processes adjacent to carboxylate groups. This study offers foundational understanding for synthetic applications involving halogenated benzoic acids, including 3-bromo-5-chloro-2-fluorobenzoic acid, in the development of complex organic molecules (Gohier, Mortier, & Castanet, 2003).
Environmental Tracing Capabilities
Fluorinated derivatives of benzoic acid, closely related to 3-bromo-5-chloro-2-fluorobenzoic acid, have proven their effectiveness as nonreactive tracers in environmental studies. Their stability and nonreactive nature in soil and groundwater make them invaluable in hydrological research, offering tools for understanding water movement and contaminant transport mechanisms (Bowman & Gibbens, 1992).
Fluorimetric Analysis
The reactivity and fluorescence yield of fluorobenzoates, by comparison, highlight the potential for developing sensitive detection methods for secondary amino acids. This application benefits biochemical and clinical research, where precise and efficient detection methods are critical (Imai & Watanabe, 1981).
Ortho-Lithiation Chemistry
Studies on the regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes provide insight into the directed lithiation processes, essential for creating strategically functionalized aromatic compounds. This research opens pathways for synthesizing various halogenated benzoic acids, including 3-bromo-5-chloro-2-fluorobenzoic acid, for further chemical transformations (Mongin & Schlosser, 1996).
Luminescent Properties of Lanthanide Complexes
Exploring the effects of halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes indicates that varying the halogen can significantly influence the luminescent behavior of these complexes. Such findings are crucial for designing materials with specific optical properties for applications in sensing, imaging, and electronics (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCAXCZFFCKFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679590 | |
| Record name | 3-Bromo-5-chloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-fluorobenzoic acid | |
CAS RN |
1269232-93-0 | |
| Record name | 3-Bromo-5-chloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloro-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



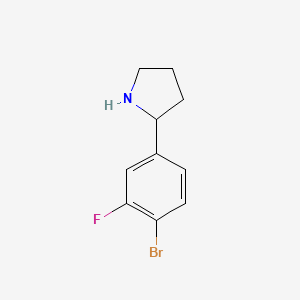
![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)
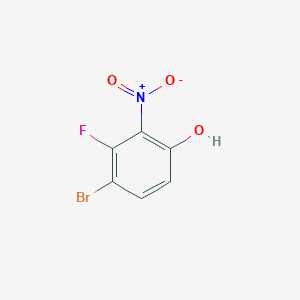
![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)
